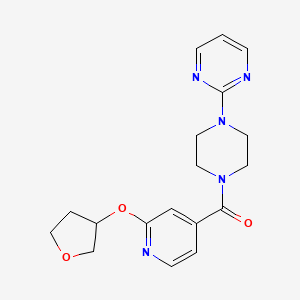
(4-(Pyrimidin-2-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(Pyrimidin-2-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a complex organic molecule. It contains linked pyridinium-piperazine heterocycles . Pyrimidine-containing compounds exhibit various biological activities and related fused heterocycles are unique classes of heterocyclic compounds that exhibit a broad spectrum of biological activities .
Molecular Structure Analysis
In similar compounds, the piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring . In the crystal structure of similar compounds, weak N-H…Cl interactions are observed, leading to zigzag chains along [100]. Both H atoms on the NH2(+) group form bifurcated N-H…(O,O) hydrogen bonds. Weak C-H…O interactions are also observed .Wissenschaftliche Forschungsanwendungen
Antidiabetic Applications
A potent and selective compound, identified as PF-00734200, has shown promise as a treatment for type 2 diabetes due to its inhibitory effects on dipeptidyl peptidase IV. This compound demonstrated high oral bioavailability and low plasma protein binding in preclinical species, marking its potential in diabetes management (Ammirati et al., 2009).
Pharmacokinetics and Metabolism
The disposition and pharmacokinetics of PF-00734200 were thoroughly studied in rats, dogs, and humans, revealing insights into its metabolism and excretion. This compound is primarily metabolized through hydroxylation and exhibits both metabolism and renal clearance, with significant excretion observed in the urine and feces (Sharma et al., 2012).
Pain Management
A series of derivatives identified as transient receptor potential vanilloid 4 (TRPV4) channel antagonists showed analgesic effects in animal models. These findings suggest their potential utility in treating pain, with specific modifications leading to the identification of compound 26i as a flagship compound for further development (Tsuno et al., 2017).
Antimicrobial Activity
New pyridine derivatives have been synthesized and demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. This research contributes to the ongoing search for effective antimicrobial agents, highlighting the compound's potential utility in this domain (Patel et al., 2011).
Eigenschaften
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-2-6-19-16(12-14)26-15-3-11-25-13-15)22-7-9-23(10-8-22)18-20-4-1-5-21-18/h1-2,4-6,12,15H,3,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHIJXUSEZDEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

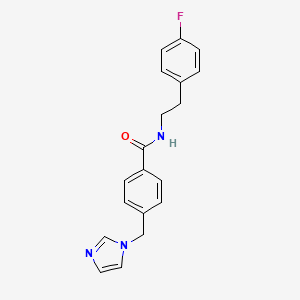
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803457.png)

![4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline](/img/structure/B2803459.png)
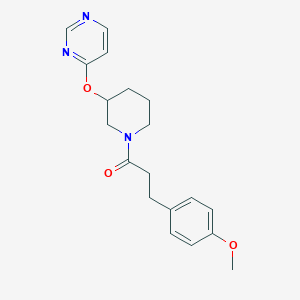
![6-(3-hydroxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2803461.png)


![3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B2803470.png)
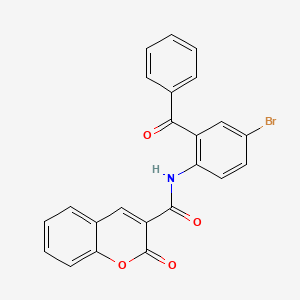
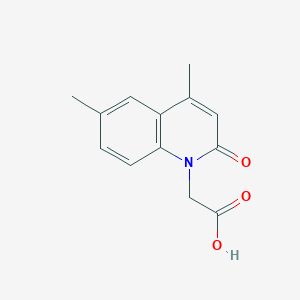

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2803477.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2803478.png)